
Pralnacasan
概要
準備方法
プラルナカサンは、特定の試薬と条件を含む一連の化学反応によって合成されます。 合成経路は通常、コア構造の形成と、目的の化学的特性を達成するための官能基の付加を含みます . 工業生産方法は、収量と純度を最適化し、同時にコスト効率とスケーラビリティを確保することに重点を置いています .
化学反応の分析
プラルナカサンは、次のようなさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去を伴い、多くの場合、酸化剤を使用します。
還元: 水素の付加または酸素の除去を伴い、通常、還元剤を使用します。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒などがあります . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
化学反応の分析
Pralnacasan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
プラルナカサンは、インターロイキン-1ベータ変換酵素(ICE)を阻害します。ICEは、炎症の主要なメディエーターであるインターロイキン-1(IL-1)とインターフェロン-ガンマ(IFN-γ)の産生を調節する酵素です . ICEを阻害することにより、プラルナカサンはこれらのサイトカインの産生を減らし、炎症プロセスを抑制します . このメカニズムにより、プラルナカサンは、さまざまな炎症性疾患の治療のための有望な候補となっています .
類似の化合物との比較
プラルナカサンは、インターロイキン-1ベータ変換酵素(ICE)の強力な阻害においてユニークです。類似の化合物には、次のものがあります。
カナキヌマブ: インターロイキン-1ベータを中和するモノクローナル抗体。
リロナセプト: インターロイキン-1トラップとして機能する二量体融合タンパク質.
VX-765: プラルナカサンと同様の特性を持つ別のICE阻害剤.
プラルナカサンは、経口バイオアベイラビリティと非ペプチド構造により際立っており、ICEの汎用性があり効果的な阻害剤となっています .
類似化合物との比較
Pralnacasan is unique in its potent inhibition of interleukin-1beta converting enzyme (ICE). Similar compounds include:
Canakinumab: A monoclonal antibody that neutralizes interleukin-1beta.
Rilonacept: A dimeric fusion protein that acts as an interleukin-1 trap.
VX-765: Another ICE inhibitor with similar properties to this compound.
This compound stands out due to its oral bioavailability and non-peptide structure, making it a versatile and effective inhibitor of ICE .
生物活性
Pralnacasan, also known as VX-740, is a potent, orally bioavailable pro-drug that acts as a specific inhibitor of interleukin-1beta converting enzyme (ICE). This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis (OA), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This article synthesizes findings from diverse studies to provide an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical settings, and notable case studies.
This compound inhibits ICE, an enzyme critical for the maturation of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-18 (IL-18). By blocking this enzyme, this compound reduces the production of these cytokines, which play significant roles in promoting inflammation and tissue damage in various diseases.
Efficacy in Osteoarthritis Models
In preclinical trials, this compound demonstrated significant efficacy in reducing joint damage in mouse models of OA. Two key studies highlight its effectiveness:
- Collagenase-Induced OA Model : Mice treated with this compound at doses of 12.5 mg/kg and 50 mg/kg showed a reduction in OA severity by 13-22%, with histopathological scores indicating less joint damage compared to controls .
- STR/1N Mouse Model : In this spontaneous OA model, high-dose this compound treatment led to a significant decrease in urinary markers associated with joint damage, including hydroxylysylpyridinoline (HP) and lysylpyridinoline (LP), by 59% and 84%, respectively .
Inflammatory Bowel Disease
This compound's effects were also assessed in a murine model of dextran sulfate sodium-induced colitis. The results indicated that both intraperitoneal and oral administration significantly reduced clinical disease activity scores and decreased the expression of IL-18 in colonic tissues . This suggests that this compound may be effective in managing inflammatory bowel diseases by mitigating inflammatory responses.
Phase II Studies in Osteoarthritis
A Phase II clinical trial involving 522 patients with knee OA evaluated the safety and efficacy of this compound over 12 weeks. While the drug was well tolerated, improvements were observed across all treatment groups; however, no statistically significant differences were found between this compound and placebo regarding total WOMAC scores . Notably, changes in urine and serum markers related to bone and cartilage turnover were statistically significant but required further validation for clinical relevance.
Concerns About Liver Toxicity
Despite initial positive outcomes, clinical development faced setbacks due to liver toxicity observed in long-term animal studies. Although no similar adverse effects were reported in human trials, this toxicity prompted a voluntary suspension of further Phase II studies until additional analyses could be conducted .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Model/Population | Key Findings |
---|---|---|
Preclinical | Collagenase-induced OA | Reduced joint damage by 13-22% |
Preclinical | STR/1N mouse model | Decreased urinary HP/LP levels by 59% and 84% |
Preclinical | Dextran sulfate colitis | Significantly reduced clinical scores; decreased IL-18 expression |
Clinical Trial | Knee OA patients | Well tolerated; no significant difference in WOMAC scores |
Clinical Trial | Long-term toxicity | Liver toxicity noted in animal studies; human trials unaffected |
特性
IUPAC Name |
(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGHAZMQSCAKJ-WAHHBDPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172873 | |
Record name | Pralnacasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis. | |
Record name | Pralnacasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
192755-52-5 | |
Record name | Pralnacasan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralnacasan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pralnacasan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRALNACASAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。